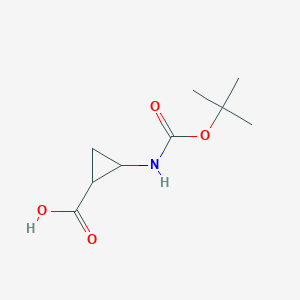
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative. It is known for its use in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its cyclopropane ring, which imparts unique chemical properties, and the tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through the cyclopropanation of suitable precursors, such as alkenes, using diazo compounds or carbenes.
Protection: The tert-butoxycarbonyl group is introduced to protect the amino group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopropane ring can be oxidized to form cyclopropanone derivatives or reduced to yield cyclopropane derivatives with different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. Major products formed from these reactions include various substituted cyclopropane derivatives and peptides.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid include:
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar in structure but with different stereochemistry.
1-Aminocyclopropanecarboxylic acid: Lacks the Boc protecting group, making it more reactive.
Coronamic acid: A cyclopropane-containing amino acid with different substituents, used in plant growth regulation.
The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclopropane ring, which provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594928 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-22-9, 1810070-30-4 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


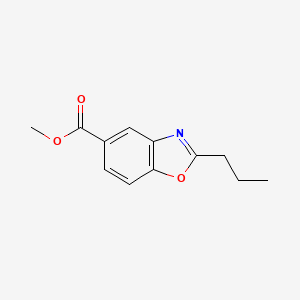
![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)
![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)

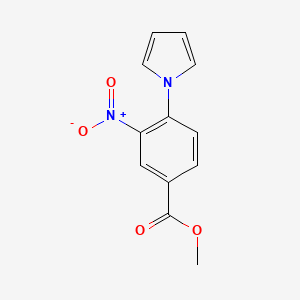
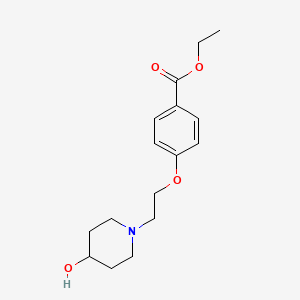
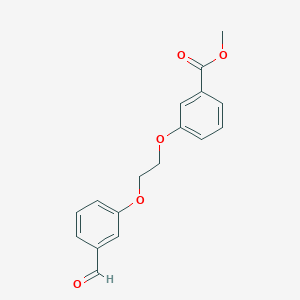

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)
![3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1320610.png)
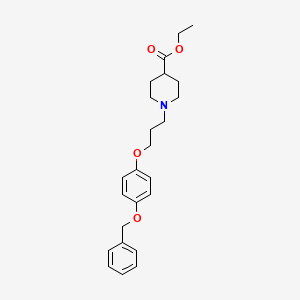
![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)
